molecular formula C14H20N6O7 B607166 DNP-PEG3-azide CAS No. 951671-87-7

DNP-PEG3-azide

Cat. No. B607166
M. Wt: 384.35
InChI Key: FIAOTUUAWJBUBV-UHFFFAOYSA-N
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Description

DNP-PEG3-azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . DNP is involved in biological applications such as participating in ion transport across membranes .


Synthesis Analysis

DNP-PEG3-azide is used in the synthesis of PROTACs . It is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of DNP-PEG3-azide is C14H20N6O7 . Its molecular weight is 384.34 g/mol .


Chemical Reactions Analysis

The azide group in DNP-PEG3-azide can react with alkynes, DBCO and BCN in copper-catalyzed Click Chemistry reactions .


Physical And Chemical Properties Analysis

DNP-PEG3-azide is a solid, white to off-white compound . It is soluble in DMSO, DCM, DMF . The chemical formula is C14H20N6O7 and the molecular weight is 384.35 .

Scientific Research Applications

  • Lipid Nanoparticle Characterization :

    • Dynamic Nuclear Polarization (DNP) NMR spectroscopy has been used to characterize lipid nanoparticles, which can encapsulate cargoes like siRNA or mRNA. These nanoparticles are composed of various lipids including poly(ethylene glycol) (PEG)-related compounds. This characterization is crucial for understanding the structure and stability of these nanoparticles in drug delivery systems (Viger‐Gravel et al., 2018).
  • Photoactivatable Fluorescent Tags :

    • Photoactivatable fluorophores, which are functionalized with an aryl azide group, have been developed for applications in optical imaging and positron emission tomography. These compounds, including derivatives like DFO-RhodB-PEG3-ArN3, offer a versatile approach for generating novel protein conjugates (Guillou et al., 2022).
  • Nanoparticle Intracellular Trafficking :

    • The intracellular trafficking of DNA nanoparticles (DNPs) has been studied, showing their ability to bypass degradative endolysosomal trafficking. This research is significant for gene delivery applications, particularly in targeting specific intracellular compartments (Kim et al., 2012).
  • Dextran-Based Nanoparticles for Hepatic Drug Delivery :

    • Dextran-based nanoparticles, optionally PEGylated, have been evaluated for targeting myeloid cells of the liver. This study highlights the potential of these nanoparticles in liver-specific drug delivery without toxic side effects, beneficial for clinical applications targeting liver macrophages (Foerster et al., 2015).
  • Bioengineering of Diatomite-Based Nanovectors :

    • Diatomite nanoparticles have been dual-biofunctionalized with PEG and cell-penetrating peptides for improved drug delivery in cancer therapy. This biofunctionalization enhances stability, biocompatibility, cellular uptake, and drug release profiles, demonstrating the potential of these modified nanoparticles in cancer treatment (Terracciano et al., 2015).
  • Local Molecular Motions in Solid State Detected by DNP NMR Spectroscopy :

    • DNP-enhanced solid-state NMR spectroscopy reveals unexpected local molecular motions in compounds like polyethylene glycol (PEG), providing insights into the behavior of these materials under rapid freezing conditions. This finding has implications for the understanding of PEG-related materials in various applications (Hoffmann et al., 2017).

Safety And Hazards

DNP-PEG3-azide is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

DNP-PEG3-azide is a PEG linker containing DNP and azide moieties. It is involved in biological applications such as participating in ion transport across membranes . The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media . This suggests that DNP-PEG3-azide could have potential applications in drug delivery .

Relevant Papers The commercially available compound EZ-link psoralen-PEG3-biotin has been used in numerous studies to crosslink DNA and double-stranded RNA for genome-wide investigations . A new probe, AP3B, which uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids, is presented . This suggests that DNP-PEG3-azide could potentially be used in similar applications.

properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAOTUUAWJBUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG3-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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